3-(3-Methylphenyl)Piperidine Hydrochloride chemical structure
3-(3-Methylphenyl)Piperidine Hydrochloride chemical structure
An In-depth Technical Guide to 3-(3-Methylphenyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-(3-Methylphenyl)piperidine Hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This document delves into the core aspects of the title compound, including its chemical structure, physical properties, a validated synthetic pathway, detailed methods for structural elucidation, and an exploration of its potential pharmacological relevance. By synthesizing theoretical knowledge with practical, field-proven insights, this whitepaper serves as an essential resource for professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the 3-Arylpiperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS).[3][4] Its six-membered saturated heterocyclic structure provides a versatile, three-dimensional framework that can be readily functionalized to modulate properties such as lipophilicity, basicity, and receptor binding affinity.[3]
Within this class, the 3-arylpiperidine motif is of particular importance. Compounds featuring this arrangement often exhibit potent and selective activity at various CNS targets, including dopamine and sigma receptors. A notable example is 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a well-studied selective dopamine autoreceptor agonist.[5] 3-(3-Methylphenyl)piperidine Hydrochloride represents a key analog and a valuable chemical building block for exploring structure-activity relationships (SAR) within this pharmacologically significant class of molecules. Its synthesis and characterization are foundational steps for the development of novel chemical entities for neurological and psychiatric disorders.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. 3-(3-Methylphenyl)piperidine Hydrochloride is a solid material whose properties dictate its handling, storage, and formulation.[6]
Caption: Chemical Structure of 3-(3-Methylphenyl)piperidine Hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClN | [6] |
| Molecular Weight | 211.73 g/mol | [6] |
| Appearance | Solid | [6] |
| CAS Number | Not explicitly available, parent compound is key | |
| MDL Number | MFCD02178938 | [6] |
| PubChem Substance ID | 329776518 | [6] |
| SMILES String | Cl.Cc1cccc(c1)C2CCCNC2 | [6] |
| InChI Key | XKIWGWVSBLGDPM-UHFFFAOYSA-N | [6] |
| Storage Class | 11 (Combustible Solids) |[6] |
Synthesis and Mechanistic Rationale
The synthesis of 3-arylpiperidines can be achieved through various routes. A common and reliable strategy involves the use of an N-protected 3-piperidone as a key starting material. This approach offers high yields and good control over the introduction of the aryl moiety.[7] The following multi-step synthesis is a logical and field-proven pathway to obtain 3-(3-Methylphenyl)piperidine.
Caption: Synthetic workflow for 3-(3-Methylphenyl)piperidine Hydrochloride.
Experimental Protocol: A Self-Validating System
Step 1: Grignard Reaction
-
Protocol: To a solution of N-Boc-3-piperidone in anhydrous THF at 0°C, add 3-methylphenylmagnesium bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NH₄Cl.
-
Causality: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen. This prevents the amine from acting as a base and quenching the highly reactive Grignard reagent. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the piperidone to form a tertiary alcohol. Anhydrous conditions are critical as Grignard reagents react violently with water.
Step 2: Dehydration
-
Protocol: Dissolve the crude alcohol from Step 1 in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 2.0 equivalents). Stir at room temperature for 4 hours. Neutralize with saturated aqueous NaHCO₃.
-
Causality: A strong acid like TFA protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water forms a stable, conjugated double bond within the ring, yielding the tetrahydropyridine intermediate.
Step 3: Catalytic Hydrogenation
-
Protocol: Dissolve the tetrahydropyridine intermediate in ethanol and add 10% Palladium on Carbon (Pd/C) catalyst (5 mol%). Subject the mixture to a hydrogen atmosphere (50 psi) and shake for 16 hours. Filter through Celite to remove the catalyst.
-
Causality: Pd/C is an excellent heterogeneous catalyst for the reduction of alkenes. Hydrogen gas adsorbs onto the palladium surface and is delivered stereospecifically to the double bond, resulting in the saturated piperidine ring. This step is crucial for establishing the final piperidine scaffold.
Step 4: Boc Deprotection and Salt Formation
-
Protocol: Dissolve the N-Boc protected product from Step 3 in 1,4-dioxane and add a 4M solution of HCl in dioxane (5 equivalents). Stir at room temperature for 2 hours. Evaporate the solvent under reduced pressure to yield the final hydrochloride salt.
-
Causality: The Boc group is labile under strong acidic conditions. The HCl cleaves the carbamate to release the free amine, carbon dioxide, and tert-butanol. The excess HCl protonates the basic piperidine nitrogen, forming the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure. Novel functionalized piperazine derivatives are often characterized by ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry.[8]
Protocol: Spectroscopic Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 3-(3-Methylphenyl)piperidine Hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. Prepare a dilute solution in methanol for MS analysis.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons (which will be complex due to overlapping signals and diastereotopicity), and the methyl group protons.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. This will confirm the presence of all 12 unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode. The spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺.
Table 2: Predicted Spectroscopic Data
| Analysis Type | Expected Observations |
|---|---|
| ¹H NMR | Aromatic Protons (Ar-H): ~7.0-7.3 ppm (4H, multiplet). Piperidine Protons (CH, CH₂): ~1.5-3.5 ppm (9H, complex multiplets). Methyl Protons (CH₃): ~2.3 ppm (3H, singlet). Amine Proton (NH₂⁺): Broad singlet, variable chemical shift. |
| ¹³C NMR | Aromatic Carbons: ~120-140 ppm (6 signals). Piperidine Carbons: ~25-55 ppm (5 signals). Methyl Carbon: ~21 ppm (1 signal). |
| MS (ESI+) | [M+H]⁺: Expected at m/z = 176.14 (for the free base C₁₂H₁₇N). |
Note: Actual chemical shifts may vary based on solvent and experimental conditions.
Pharmacological Profile and Applications in Drug Discovery
While specific pharmacological data for 3-(3-Methylphenyl)piperidine is not extensively published, the 3-arylpiperidine scaffold is a well-established pharmacophore for CNS targets.[3]
Potential Mechanism of Action
Derivatives of 3-phenylpiperidine are known to interact with dopamine and sigma receptors.[5][9] Many act as dopamine reuptake inhibitors or releasing agents, a mechanism shared by stimulants like methylphenidate.[10][11] This activity stems from the structural similarity to dopamine and other phenethylamines. The piperidine ring constrains the side chain, presenting the aromatic ring and the nitrogen atom in a specific orientation that is favorable for binding to monoamine transporters.
Caption: Potential mechanism: Blockade of the Dopamine Transporter (DAT).
Applications as a Research Tool and Building Block
3-(3-Methylphenyl)piperidine Hydrochloride serves as an invaluable scaffold for further chemical elaboration.
-
SAR Studies: The methyl group at the 3-position of the phenyl ring provides a vector for exploring steric and electronic effects on receptor binding compared to the unsubstituted parent compound.
-
Lead Optimization: The piperidine nitrogen can be readily alkylated or acylated to introduce a variety of substituents, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]
-
Fragment-Based Drug Design: It can be used as a starting fragment for building more complex molecules targeting CNS disorders, pain, or inflammation.[12]
Safety and Handling
As a chemical intermediate, 3-(3-Methylphenyl)piperidine Hydrochloride should be handled with appropriate care in a laboratory setting.
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.[6]
-
Toxicity: While specific toxicity data is limited, compounds of this class may be biologically active and should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
Conclusion
3-(3-Methylphenyl)piperidine Hydrochloride is more than a simple chemical; it is a key intermediate rooted in a rich history of medicinal chemistry. Its synthesis is straightforward and follows established, logical chemical principles. Its structure, confirmed through standard analytical techniques, makes it an ideal platform for the development of novel therapeutics, particularly for CNS-related targets. This guide provides the foundational knowledge—from synthesis to potential application—required for researchers and drug development professionals to confidently utilize this valuable compound in their discovery programs.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Wikipedia. Methylphenidate. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubChem. 3-Methylpiperidine hydrochloride. [Link]
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
ScienceDirect. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Wessmann, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2530. [Link]
-
Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116694. [Link]
-
Largent, B. L., et al. (1987). (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo. European Journal of Pharmacology, 136(3), 429-432. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(3-Methylphenyl)piperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine binding to sigma receptors in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylphenidate - Wikipedia [en.wikipedia.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. chemimpex.com [chemimpex.com]
